N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide” is a complex organic compound. It contains a fluorobenzothiazole group, a tetrahydrofuran group, and a cyclopropanecarboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the fluorobenzothiazole group, the tetrahydrofuran group, and the cyclopropanecarboxamide group. The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The fluorobenzothiazole group would likely contribute to the compound’s aromaticity, while the tetrahydrofuran group could introduce some ring strain. The cyclopropanecarboxamide group could also influence the compound’s overall structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its structure and the conditions under which it is used. The fluorobenzothiazole group might be susceptible to nucleophilic aromatic substitution reactions, while the tetrahydrofuran group could potentially undergo ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the fluorobenzothiazole group could increase the compound’s polarity, while the cyclopropanecarboxamide group could contribute to its acidity .Scientific Research Applications
Fluorine-18-labeled 5-HT1A Antagonists
A study focused on synthesizing fluorinated derivatives of WAY 100635, a compound structurally related to "N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide," for potential use in molecular imaging. These compounds were radiolabeled with fluorine-18 and evaluated for their biological properties in rats. The study found that specific derivatives exhibited desirable pharmacokinetic properties and specific binding ratios, suggesting their usefulness in assessing dynamic changes in serotonin levels and static measurement of 5-HT1A receptor distribution (Lang et al., 1999).
Antitumor Benzothiazoles
Another research avenue involved the synthesis and evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles for their antitumor properties. The study devised synthetic routes to mono- and difluorinated derivatives, which showed potent cytotoxic activity in vitro against specific human cancer cell lines, indicating the potential of such compounds for pharmaceutical development (Hutchinson et al., 2001).
N-(Ferrocenylmethyl)benzene-carboxamide Derivatives
Research into N-(ferrocenylmethyl)benzene-carboxamide derivatives, which share structural motifs with "N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide," demonstrated the synthesis and characterization of these compounds. Certain derivatives exhibited cytotoxic effects against specific breast cancer cell lines, highlighting the potential application of these compounds in cancer therapy (Kelly et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2S/c17-12-4-1-5-13-14(12)18-16(22-13)19(15(20)10-6-7-10)9-11-3-2-8-21-11/h1,4-5,10-11H,2-3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCQFZWOJLOAAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.